Acrylonitrile-2-d (CH2=CD-CN, CAS 4635-82-9), also known as alpha-deuteroacrylonitrile, is a specialized isotopically labeled monomer characterized by a single deuterium substitution at the alpha-carbon position[1]. Typically supplied at ≥98 atom % D isotopic purity and stabilized with hydroquinone, it retains the fundamental processability, boiling point (77 °C), and polymerization kinetics of standard acrylonitrile . However, its procurement value lies entirely in its site-specific isotopic asymmetry. In industrial polymer research, it serves as an essential precursor for poly-alpha-deuteroacrylonitrile, a model polymer used to decode the tacticity and conformation of carbon fiber precursors [1]. In physical chemistry, it acts as a precise mechanistic probe, allowing researchers to trace site-specific hydrogen elimination pathways during gas-phase photolysis and complex ion-molecule reactions where unlabeled analogs offer zero site-of-origin resolution [2].
Substituting Acrylonitrile-2-d with unlabeled acrylonitrile or fully deuterated acrylonitrile-d3 critically compromises both structural and mechanistic analyses. In polymer science, unlabeled polyacrylonitrile (PAN) yields highly convoluted 1H NMR spectra due to severe spin-spin coupling between the alpha-methine and beta-methylene protons, making the quantification of syndiotactic versus isotactic diads virtually impossible [1]. Conversely, using acrylonitrile-d3 eliminates the proton signals entirely, defeating the purpose of 1H NMR analysis. In gas-phase photodissociation studies, unlabeled acrylonitrile produces only HCN upon degradation, masking whether the elimination occurred via a 3-center or 4-center mechanism [2]. Only the specific alpha-deuteration of Acrylonitrile-2-d allows for the precise decoupling of NMR signals and the distinct isotopic tagging of elimination products (HCN vs. DCN), making it an irreplaceable precursor for these highly specific analytical workflows [2].
In the structural characterization of polyacrylonitrile (PAN), the 1H NMR spectrum of unlabeled PAN is notoriously complex due to strong spin-spin coupling between the alpha-methine and beta-methylene protons, which obscures the stereochemical triad signals. Polymerization of Acrylonitrile-2-d yields poly-alpha-deuteroacrylonitrile, effectively silencing the alpha-proton. This site-specific deuteration simplifies the beta-methylene resonance into distinct, quantifiable signals corresponding to syndiotactic and isotactic diads [1]. Unlabeled acrylonitrile cannot provide this resolution, while fully deuterated acrylonitrile-d3 would eliminate the methylene protons entirely, making Acrylonitrile-2-d the required precursor for tacticity optimization[1].
| Evidence Dimension | 1H NMR Methylene Signal Resolution |
| Target Compound Data | Resolved syndiotactic and isotactic diad signals (simplified coupling) |
| Comparator Or Baseline | Unlabeled PAN: Broad, overlapping complex multiplet |
| Quantified Difference | Complete elimination of alpha-beta proton spin-spin coupling |
| Conditions | High-resolution 1H NMR of polymer in solution (e.g., NaSCN/D2O at 100 °C) |
Provides the only direct NMR method to accurately quantify the stereoregularity of PAN, a critical metric for developing high-strength carbon fibers.
During the 193 nm photolysis of vinyl cyanide (acrylonitrile), HCN elimination can occur via a 3-center or 4-center mechanism. When using unlabeled acrylonitrile, both pathways produce identical HCN molecules, making them indistinguishable. By utilizing Acrylonitrile-2-d (CH2=CD-CN), the pathways are cleanly separated: the 4-center mechanism exclusively produces HCN, while the 3-center mechanism produces DCN [1]. Chirped-pulse millimeter-wave (CPmmW) spectroscopy confirms that the HCN lines from the deuterated compound are approximately 80% as intense as those from the unlabeled baseline, proving the dominance of the 4-center pathway [1]. This mechanistic resolution is impossible with unlabeled or fully deuterated (d3) analogs.
| Evidence Dimension | Elimination Product Distinguishability |
| Target Compound Data | Yields distinct HCN (4-center) and DCN (3-center) products |
| Comparator Or Baseline | Unlabeled Acrylonitrile: Yields 100% HCN (pathways indistinguishable) |
| Quantified Difference | 100% resolution of elimination site origin |
| Conditions | 193 nm laser photolysis coupled with CPmmW spectroscopy |
Crucial for physical chemists and astrochemists who require exact site-of-origin mapping to validate unimolecular decomposition models.
The infrared absorption spectrum of standard polyacrylonitrile is highly convoluted due to the coupling of C-H bending modes with the polymer's skeletal vibrations, preventing accurate normal coordinate analysis. By synthesizing poly-alpha-deuteroacrylonitrile from Acrylonitrile-2-d, the alpha-C-H bending mode is shifted to a C-D mode, decoupling it from the main skeletal frequencies[1]. This isotopic shift allows for the precise assignment of the syndiotactic planar zigzag conformation bands in the 4000-200 cm-1 region [1]. Generic substitution with regular acrylonitrile leaves these critical structural bands hopelessly overlapped.
| Evidence Dimension | Vibrational Mode Decoupling |
| Target Compound Data | Shifted C-D modes allow clear skeletal band assignment |
| Comparator Or Baseline | Unlabeled Acrylonitrile (Polymer): Strongly coupled C-H and skeletal modes |
| Quantified Difference | Clear isolation of syndiotactic zigzag conformation frequencies |
| Conditions | Polarized infrared spectroscopy (4000 to 200 cm-1) |
Enables materials scientists to definitively map the solid-state conformation of PAN, directly impacting the thermal stabilization processes used in industrial manufacturing.
Polymerization of Acrylonitrile-2-d is the standard method for producing poly-alpha-deuteroacrylonitrile. This allows polymer chemists to use 1H NMR to accurately quantify the syndiotactic and isotactic content of the polymer chain, a metric that directly dictates the thermal stabilization efficiency and ultimate tensile strength of PAN-derived carbon fibers [1].
In chemical dynamics, Acrylonitrile-2-d is procured for 193 nm laser photolysis studies coupled with chirped-pulse millimeter-wave (CPmmW) spectroscopy. The site-specific label allows kineticists to differentiate between 3-center (yielding DCN) and 4-center (yielding HCN) elimination pathways, providing critical data for astrochemical models of the interstellar medium [2].
Materials scientists utilize this monomer to synthesize deuterated model polymers for polarized infrared spectroscopy. The alpha-deuteration shifts the C-D bending modes away from the polymer's skeletal vibrations, enabling the unambiguous assignment of planar zigzag conformations that are obscured in unlabeled PAN [3].
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